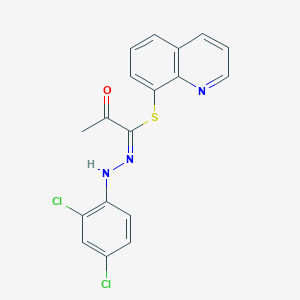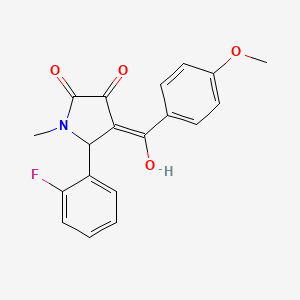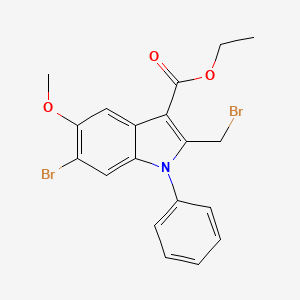
quinolin-8-yl (1E)-N-(2,4-dichlorophenyl)-2-oxopropanehydrazonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1E)-1-[2-(2,4-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-1-(QUINOLIN-8-YLSULFANYL)PROPAN-2-ONE is a synthetic organic molecule that features a quinoline moiety and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[2-(2,4-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-1-(QUINOLIN-8-YLSULFANYL)PROPAN-2-ONE typically involves the following steps:
Formation of the Hydrazone Linkage: The reaction between 2,4-dichlorophenylhydrazine and an appropriate aldehyde or ketone under acidic or basic conditions to form the hydrazone intermediate.
Introduction of the Quinoline Moiety: The hydrazone intermediate is then reacted with a quinoline derivative, often under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.
Final Coupling Reaction: The final step involves coupling the quinoline-hydrazone intermediate with a propanone derivative, typically using a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction parameters like temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the quinoline moiety, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the hydrazone linkage, potentially leading to the formation of amines.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
In biological research, it may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Medicine
Industry
In the industrial sector, it could be used in the development of new materials or as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which (1E)-1-[2-(2,4-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-1-(QUINOLIN-8-YLSULFANYL)PROPAN-2-ONE exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. The hydrazone linkage may facilitate binding to active sites, while the quinoline moiety can interact with aromatic residues in proteins, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (1E)-1-[2-(2,4-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-1-(QUINOLIN-8-YLSULFANYL)PROPAN-2-ONE
- (1E)-1-[2-(2,4-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-1-(QUINOLIN-8-YLSULFANYL)PROPAN-2-OL
- (1E)-1-[2-(2,4-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-1-(QUINOLIN-8-YLSULFANYL)PROPAN-2-THIONE
Uniqueness
The unique combination of the hydrazone linkage and the quinoline moiety in (1E)-1-[2-(2,4-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-1-(QUINOLIN-8-YLSULFANYL)PROPAN-2-ONE provides distinct chemical and biological properties that are not observed in other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C18H13Cl2N3OS |
|---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
quinolin-8-yl (1E)-N-(2,4-dichloroanilino)-2-oxopropanimidothioate |
InChI |
InChI=1S/C18H13Cl2N3OS/c1-11(24)18(23-22-15-8-7-13(19)10-14(15)20)25-16-6-2-4-12-5-3-9-21-17(12)16/h2-10,22H,1H3/b23-18+ |
InChI Key |
XPUVYFAZUFZFKC-PTGBLXJZSA-N |
Isomeric SMILES |
CC(=O)/C(=N\NC1=C(C=C(C=C1)Cl)Cl)/SC2=CC=CC3=C2N=CC=C3 |
Canonical SMILES |
CC(=O)C(=NNC1=C(C=C(C=C1)Cl)Cl)SC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-4-(4-nitrophenyl)-9-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11519857.png)
![ethyl {1-benzyl-3-[(4-methylpiperazin-1-yl)methyl]-1H-indol-2-yl}acetate](/img/structure/B11519873.png)


![N-{3-[(2,6-dichlorobenzyl)oxy]benzyl}aniline](/img/structure/B11519887.png)
![[4-[(Tetrazol-1-ylmethyl)-amino]-furazan-3-yl]-acetic acid](/img/structure/B11519891.png)
![(2Z,5Z)-5-(3,4-dimethoxybenzylidene)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11519900.png)
![methyl {(3E)-2-oxo-3-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B11519904.png)
![4,7-Bis(3,4-dichlorophenyl)[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide](/img/structure/B11519907.png)
![Methyl 2-{[({[(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetyl}oxy)acetyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B11519921.png)
![2-[(6-{[(E)-anthracen-9-ylmethylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(4-chlorophenoxy)ethyl]acetamide](/img/structure/B11519925.png)
![N'-[(E)-[4-(Benzyloxy)-3,5-diiodophenyl]methylidene]-3-hydroxy-4-iodobenzohydrazide](/img/structure/B11519933.png)
![N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline](/img/structure/B11519940.png)
![N'-[2-(2,5-dichlorophenoxy)propanoyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11519941.png)
